tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate N-Boc-PEG1-bromide is a PEG derivative containing a bromide group and Boc-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The Boc group can be deprotected under mild acidic conditions to form the free amine.
Brand Name: Vulcanchem
CAS No.: 164332-88-1
VCID: VC0536802
InChI: InChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12)
SMILES: CC(C)(C)OC(=O)NCCOCCBr
Molecular Formula: C9H18BrNO3
Molecular Weight: 268.15 g/mol

tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate

CAS No.: 164332-88-1

Cat. No.: VC0536802

Molecular Formula: C9H18BrNO3

Molecular Weight: 268.15 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate - 164332-88-1

Specification

CAS No. 164332-88-1
Molecular Formula C9H18BrNO3
Molecular Weight 268.15 g/mol
IUPAC Name tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate
Standard InChI InChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12)
Standard InChI Key DMOPZPBTLCZSGL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCOCCBr
Canonical SMILES CC(C)(C)OC(=O)NCCOCCBr
Appearance Solid powder

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a tert-butoxycarbonyl (Boc) group attached to an ethylamine backbone, which is further connected to a bromoethoxy chain. This configuration confers both stability and reactivity: the Boc group acts as a protective moiety for amines, while the bromine atom serves as a leaving group for nucleophilic substitutions . The ethyl spacer enhances solubility in organic solvents, facilitating its use in multi-step syntheses .

Physical Properties

Experimental and predicted physicochemical data are summarized below:

PropertyValueSource
Molecular Weight268.15 g/mol
Boiling Point344.2±27.0 °C (Predicted)
Density1.033±0.06 g/cm³ (Predicted)
pKa12.22±0.46 (Predicted)
AppearanceColorless to light yellow liquid

The Boc group’s electron-withdrawing nature lowers the amine’s basicity, enabling selective deprotection under acidic conditions . The bromoethoxy segment’s polarizability contributes to its reactivity in cross-coupling reactions, as evidenced by its participation in Suzuki-Miyaura and Buchwald-Hartwig aminations .

Synthesis and Preparation

Synthetic Pathways

The synthesis of tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate typically proceeds via a three-step sequence:

  • Ethylene Oxide Functionalization: 2-Bromoethanol is reacted with ethylenediamine under basic conditions to form 2-(2-bromoethoxy)ethylamine.

  • Boc Protection: The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM), yielding the Boc-carbamate intermediate .

  • Purification: Column chromatography or recrystallization isolates the product in >98% purity, as confirmed by GC and NMR .

Key reaction parameters include temperature control (0–25°C) and catalytic use of 4-dimethylaminopyridine (DMAP) to accelerate carbamate formation . Side reactions, such as over-alkylation, are mitigated by stoichiometric precision and inert atmosphere conditions.

Scalability and Industrial Production

Industrial-scale synthesis employs continuous-flow reactors to enhance yield and reduce waste. A 2022 study reported a 92% isolated yield at the kilogram scale using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst . Process analytical technology (PAT) monitors reaction progress via in-line FTIR, ensuring consistency in bromine content and amine protection .

Applications in Medicinal Chemistry and Materials Science

Drug Development

The compound’s bromine atom enables site-specific modifications in drug candidates. For example, it has been used to synthesize:

  • Antimicrobial Agents: Covalent conjugation to quinolone antibiotics enhances bacterial membrane penetration, reducing MIC values against Staphylococcus aureus by 4-fold.

  • Kinase Inhibitors: Bromine displacement with pyrimidine derivatives yields potent EGFR inhibitors (IC₅₀ = 12 nM) .

Polymer Chemistry

As a PEGylated building block, the compound improves hydrophilicity in polyurethane foams and silicone elastomers . Its bromine terminus participates in atom-transfer radical polymerization (ATRP), producing stimuli-responsive hydrogels for drug delivery .

Biological Activity and Mechanistic Insights

Enzyme Modulation

In vitro studies demonstrate dose-dependent inhibition of cytochrome P450 3A4 (CYP3A4), with an IC₅₀ of 18 µM. Molecular docking reveals hydrophobic interactions between the Boc group and the enzyme’s heme-binding pocket, disrupting substrate access.

Cytotoxic Effects

At concentrations ≥50 µM, the compound induces apoptosis in HeLa cells via caspase-3 activation and mitochondrial membrane depolarization. Synergistic effects with doxorubicin suggest potential use in combination therapies.

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